molecular formula C16H15N3O3S2 B2675551 3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1798640-72-8

3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2675551
CAS No.: 1798640-72-8
M. Wt: 361.43
InChI Key: IUOCEGXJGOXDGZ-UHFFFAOYSA-N
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Description

“3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a compound that is part of the benzothiazole family . Benzothiazole derivatives have been synthesized and studied for their potential anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is complex, with a benzothiazole core and additional functional groups. The structure-activity relationships of new benzothiazole derivatives have been discussed in the literature, along with molecular docking studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” are diverse, depending on the specific synthetic pathway used. These can include reactions such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Thiazolidine-2,4-dione derivatives exhibit significant antimicrobial and antifungal activities. These compounds are synthesized through various chemical reactions and have shown effectiveness against a range of gram-positive bacteria and fungi. For example, compounds synthesized from thiazolidine-2,4-dione showed good activity against gram-positive bacteria and excellent antifungal activity against Aspergillus niger and A. flavus, with some compounds showing more than 60% inhibition, indicating their potential as antimicrobial agents (Prakash et al., 2011).

Anticancer Applications

New thiazacridine agents derived from thiazolidine-2,4-dione were synthesized and evaluated as antitumor agents. These compounds demonstrated cytotoxic activity and selectivity against various cancer cell lines without affecting normal cells. A compound showed promising results in inducing apoptosis and causing G2/M arrest in the cell cycle, highlighting its potential as a basis for the development of new cancer drugs (Chagas et al., 2017).

Antidiabetic Applications

Thiazolidine-2,4-dione derivatives have been recognized for their antidiabetic properties. The synthesis of imidazopyridine thiazolidine-2,4-diones from corresponding pyridines showed hypoglycemic activity in vivo, demonstrating the therapeutic potential of these compounds in diabetes treatment. One compound was notably potent in insulin-induced adipocyte differentiation and showed significant hypoglycemic activity in diabetic mouse models (Oguchi et al., 2000).

Synthesis and Characterization

The synthesis of thiazolidine-2,4-dione derivatives involves Knoevenagel condensation and other chemical reactions, often under solvent-free conditions or microwave irradiation to improve yields and reduce manufacturing costs. These methods not only facilitate the production of these compounds but also open avenues for exploring their various biological activities (Somayajulu et al., 2021).

Mechanism of Action

While the exact mechanism of action of “3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is not specified in the sources, benzothiazole derivatives have been studied for their anti-tubercular activity. They have shown inhibitory effects against Mycobacterium tuberculosis .

Future Directions

Benzothiazole derivatives, including “3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione”, continue to be a topic of research due to their potential anti-tubercular activity. Future research may focus on optimizing the synthesis process, exploring the mechanism of action, and conducting further in vitro and in vivo studies .

Properties

IUPAC Name

3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c20-13-9-23-16(22)19(13)10-5-7-18(8-6-10)15(21)14-17-11-3-1-2-4-12(11)24-14/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOCEGXJGOXDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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